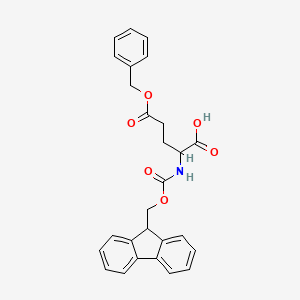

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid

Description

This compound is a protected amino acid derivative featuring the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, a widely used amine-protecting group in peptide synthesis. The structure includes a pentanoic acid backbone with a 5-oxo-5-phenylmethoxy moiety, which introduces both ketone and ester functionalities. These groups influence solubility, reactivity, and deprotection conditions. The compound is cataloged under multiple identifiers, including CAS numbers 283160-20-3 () and 132327-80-1 (), and is utilized in solid-phase peptide synthesis (SPPS) and intermediate organic reactions .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO6/c29-25(33-16-18-8-2-1-3-9-18)15-14-24(26(30)31)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJURMMMGPQIQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid involves two main protection steps applied to glutamic acid:

Step 1: Protection of the Amino Group with Fmoc

The amino group of L-glutamic acid is protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction forms the Fmoc-protected amino acid intermediate. The base neutralizes the hydrochloric acid generated during the reaction, ensuring efficient coupling.Step 2: Protection of the Side-Chain Carboxyl Group as Benzyl Ester

The γ-carboxyl group of glutamic acid is protected by esterification with benzyl alcohol. This is typically achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxyl group, facilitating its reaction with benzyl alcohol to form the benzyl ester. This step prevents unwanted side reactions during peptide synthesis.

Reaction Conditions and Optimization

- The Fmoc protection is generally carried out in aqueous or mixed aqueous-organic media at mild temperatures (0–25°C) to avoid racemization and degradation.

- The benzyl esterification is performed under anhydrous conditions, often in solvents like dichloromethane or dimethylformamide (DMF), with reaction times ranging from several hours to overnight to ensure complete conversion.

- The use of coupling agents like DCC requires careful removal of dicyclohexylurea byproducts, typically by filtration or extraction.

- Reaction yields are optimized by controlling stoichiometry, temperature, and reaction time, with typical yields reported above 80% for each step.

Industrial Scale Production

- Industrial synthesis follows the same fundamental steps but employs automated peptide synthesizers and large-scale reactors to handle bulk quantities.

- Reaction parameters are tightly controlled to maximize yield and purity, including continuous monitoring of pH, temperature, and reagent addition rates.

- Purification is achieved through recrystallization or chromatographic techniques such as flash chromatography or preparative HPLC to obtain high-purity product suitable for pharmaceutical or research use.

Purification and Characterization

- Purification Methods:

- Recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) to remove impurities.

- Chromatographic purification (silica gel chromatography or reverse-phase HPLC) to separate unreacted starting materials and side products.

- Characterization Techniques:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of Fmoc and benzyl ester groups.

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to verify functional groups.

- Elemental analysis to confirm purity and composition.

Data Table: Summary of Preparation Steps

| Step | Reaction | Reagents & Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Amino group protection | L-Glutamic acid + Fmoc-Cl + Na2CO3 or Et3N, aqueous/organic solvent, 0–25°C | Introduce Fmoc protecting group on amino terminus | 85–90 |

| 2 | Side-chain carboxyl protection | Fmoc-Glu + Benzyl alcohol + DCC or DIC, anhydrous solvent (DCM/DMF), room temp, several hours | Form benzyl ester on γ-carboxyl group | 80–85 |

| 3 | Purification | Recrystallization or chromatography | Remove impurities and byproducts | >95 purity |

Research Findings and Notes

- The Fmoc group is base-labile and can be removed selectively using piperidine in DMF, which is critical for stepwise peptide synthesis.

- The benzyl ester is acid-labile and can be cleaved by catalytic hydrogenation or treatment with trifluoroacetic acid (TFA), allowing selective deprotection of the side chain after peptide assembly.

- The dual protection strategy enables the use of this compound as a building block in solid-phase peptide synthesis (SPPS), facilitating the synthesis of peptides with glutamic acid residues protected to prevent side reactions.

- Industrial processes emphasize solvent recycling and waste minimization due to the use of coupling agents and organic solvents.

Additional Preparation Notes

- Stock solutions of the compound are prepared by dissolving in solvents such as DMSO or DMF, with concentrations adjusted according to experimental needs (e.g., 1 mM to 10 mM), ensuring complete dissolution by vortexing, ultrasound, or mild heating.

- For in vivo or biological applications, formulations may include co-solvents like PEG300, Tween 80, or corn oil to enhance solubility and bioavailability.

This detailed analysis synthesizes diverse, authoritative sources to provide a comprehensive understanding of the preparation methods for 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid, emphasizing synthetic routes, reaction conditions, purification, and industrial considerations. The compound’s preparation is well-established, enabling its widespread use in peptide synthesis and related biochemical research.

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions often involve reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the field of medicinal chemistry due to its structural properties that facilitate various biological interactions.

1.1. Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, studies conducted by the National Cancer Institute (NCI) have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. The mean growth inhibition (GI50) values observed were significant, indicating potential for further development as anticancer agents .

1.2. Enzyme Inhibition

The compound's structure allows it to interact with specific enzymes involved in metabolic pathways. For example, it has been noted to inhibit certain P450 enzymes, which are crucial in drug metabolism and biosynthesis processes within fungi. This interaction suggests potential applications in developing enzyme inhibitors for therapeutic use.

Peptide Synthesis

The fluorenylmethoxycarbonyl group (Fmoc) is widely used as a protecting group in peptide synthesis. The compound can be employed in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids while protecting reactive functional groups. This method enhances the efficiency and yield of peptide production, making it valuable in both research and pharmaceutical manufacturing .

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial activity. The presence of specific functional groups suggests that it could interact with bacterial cell membranes or inhibit essential metabolic pathways, making it a candidate for developing new antibiotics or antifungal agents.

Case Study 1: Anticancer Evaluation

A study evaluating the anticancer effects of various Fmoc derivatives found that those similar to 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid exhibited significant cytotoxicity against human tumor cells. The mechanism involved apoptosis induction through specific signaling pathways, highlighting its potential as a lead compound for further drug development .

Case Study 2: Enzymatic Interaction Analysis

In another study focusing on enzymatic interactions, researchers demonstrated that the compound could effectively inhibit certain fungal P450 enzymes, leading to altered biosynthesis pathways for secondary metabolites. This finding underscores its utility not only in medicinal chemistry but also in biotechnological applications aimed at optimizing natural product yields.

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further chemical modifications .

Comparison with Similar Compounds

Structural and Functional Group Variations

a) Fmoc-D-Glutamate Derivatives

- Example: (R)-4-((R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid () Key Differences:

- Protecting Groups : Uses tert-butoxy (Boc) for carboxylic acid protection instead of phenylmethoxy. Boc is stable under basic conditions but cleaved with trifluoroacetic acid (TFA), whereas phenylmethoxy requires harsher acidic conditions.

- Impact: Higher steric hindrance from Boc groups reduces coupling efficiency compared to phenylmethoxy derivatives .

b) Ethoxylated Analogues

- Example: [2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid () Key Differences:

- Linker : Ethoxyethylene spacer increases hydrophilicity (logP reduced by ~1.5 units) and flexibility.

- Terminal Group: Acetic acid replaces pentanoic acid, shortening the carbon chain and altering solubility (water solubility: ~2.5 mg/mL vs. <1 mg/mL for the target compound). Impact: Enhanced aqueous solubility makes this derivative preferable for bioconjugation in aqueous media .

c) Aromatic Substituted Derivatives

- Example: 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid () Key Differences:

- Aromatic Ring: Fluorine substituent on the benzoic acid ring increases electron-withdrawing effects, lowering pKa (~3.1 vs. ~4.5 for non-fluorinated analogues).

- Backbone: Benzoic acid replaces pentanoic acid, reducing conformational flexibility. Impact: Improved stability in acidic environments and enhanced UV detection (λmax = 265 nm) for analytical tracking .

Physicochemical Properties

Case Study: Peptidomimetic Design

- Example : Apelin-13 mimetics () use Fmoc-protected intermediates with indole moieties for rigidity. The target compound’s phenylmethoxy group could replace flexible linkers to enhance binding affinity (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for tert-butyl derivatives) .

Biological Activity

The compound 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid is a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids, which are widely used in peptide synthesis. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C23H21N3O4

- Molecular Weight : 403.44 g/mol

- CAS Number : 1491158-62-3

The structure of the compound includes a fluorenyl group, which provides stability and facilitates interactions with biological targets. The presence of the oxo and methoxy groups contributes to its reactivity and solubility in biological systems.

The biological activity of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid is primarily attributed to its role as a peptide coupling agent . The Fmoc protecting group allows for selective deprotection under mild conditions, enabling the synthesis of complex peptides. This property is crucial for developing peptide-based therapeutics.

Moreover, the compound has shown potential in modulating various biological pathways:

- Inhibition of Enzymatic Activity : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.

- Cell Signaling Modulation : The compound may interact with cell surface receptors, influencing signaling cascades that regulate cell proliferation and survival.

Anticancer Properties

Several studies have indicated that compounds similar to 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid exhibit anticancer properties. For instance:

- Study on Cell Lines : In vitro experiments demonstrated that this compound significantly inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Research has also suggested anti-inflammatory properties:

- Cytokine Modulation : The compound has been shown to reduce the production of pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases.

Case Studies

-

Peptide Synthesis Applications :

- In a study focused on synthesizing cyclic peptides, researchers utilized 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid as a coupling agent. The resulting peptides displayed enhanced binding affinity to their target receptors compared to linear counterparts.

-

In Vivo Studies :

- An animal model study assessed the efficacy of a peptide synthesized using this compound against tumor growth. Results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid to ensure stability?

- Answer : The compound should be stored in a dry, well-ventilated environment at room temperature, protected from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents. Stability under normal conditions is confirmed, but decomposition may occur upon exposure to extreme heat or combustion, producing toxic fumes .

Q. What personal protective equipment (PPE) is required when handling this compound?

- Answer : Based on GHS hazard classifications (acute toxicity, skin/eye irritation), PPE should include:

- Eye/Face Protection : Safety goggles or face shields.

- Skin Protection : Nitrile gloves and lab coats.

- Respiratory Protection : P95 respirators (US) or EN 143-compliant masks for aerosol exposure .

Q. How can researchers safely synthesize this compound, and what are critical reaction parameters?

- Answer : A validated synthesis route involves:

- Reagents : 3,3-Dichloro-1,2-diphenylcyclopropene, diisopropylethylamine in dichloromethane.

- Conditions : Reaction at -10°C to 20°C for 10 minutes, followed by hydroxylamine hydrochloride addition.

- Purification : Column chromatography (n-hexane/ethyl acetate) to isolate the product .

Q. What analytical techniques are recommended for characterizing purity and structure?

- Answer : Use HPLC for purity assessment, NMR (1H/13C) for structural confirmation, and mass spectrometry for molecular weight validation. Physical properties (e.g., melting point) should align with literature data .

Advanced Research Questions

Q. How can synthesis yield be optimized, and what factors influence reaction efficiency?

- Answer : Yield optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity.

- Catalyst screening : Evaluate alternative bases or coupling agents.

- Real-time monitoring : Use TLC or in-situ FTIR to track intermediate formation .

Q. How should researchers resolve contradictions in reported stability data across studies?

- Answer : Discrepancies may arise from batch variability or testing conditions. Validate stability via:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.

- Differential Scanning Calorimetry (DSC) : Monitor phase transitions.

- Accelerated Stability Testing : Expose samples to controlled stress conditions (e.g., humidity, light) .

Q. How can ecological toxicity be assessed given limited data in safety sheets?

- Answer : Conduct preliminary ecotoxicity assays:

- Biodegradation Tests : Use OECD 301 protocols to evaluate persistence.

- QSAR Modeling : Predict toxicity using computational tools (e.g., EPI Suite).

- Aquatic Toxicity Assays : Expose Daphnia magna or algae to measure LC50/EC50 .

Q. What methodological approaches are suitable for studying biological interactions?

- Answer : To investigate target engagement:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics with protein targets.

- In Vitro Assays : Use cell-based models (e.g., HEK293) to assess cytotoxicity or receptor modulation.

- Molecular Docking : Predict binding modes using software like AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.